molecular formula C11H15NO4 B1599001 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid CAS No. 412925-58-7

3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Cat. No.: B1599001
CAS No.: 412925-58-7
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-UHFFFAOYSA-N
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Description

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid: is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,5-dimethoxyphenylpropan-1-amine using a suitable reducing agent such as lithium aluminum hydride. Finally, the amine is subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
  • 3-amino-3-(2,5-dimethoxyphenyl)propanoic acid
  • 3-amino-3-(4-methoxyphenyl)propanoic acid

Uniqueness

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408415
Record name 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412925-58-7
Record name 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of 3,5-dimethoxybenzaldehyde, 3.13 g of malonic acid and 4.64 g of ammonium acetate in 50 ml of EtOH is refluxed for 5 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in water, insoluble material is filtered off, the filtrate is washed with DCM and the aqueous phase is concentrated under vacuum. The residue is taken up in water and concentrated under vacuum again. The residue is taken up in EtOH and the solvent is evaporated off under vacuum. 2.96 g of the expected product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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